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Compound of Interest

Compound Name:
5-(2-Chloro-4-fluorophenyl)-

oxazole

CAS No.: 2004517-65-9

Cat. No.: B6294384

Get Quote

Executive Summary & Pharmacophore Context
5-(2-Chloro-4-fluorophenyl)-1,3-oxazole represents a critical heterocyclic scaffold in medicinal

chemistry, particularly within the development of non-steroidal anti-inflammatory drugs

(NSAIDs) and kinase inhibitors. The 5-aryl-oxazole moiety serves as a bioisostere for amide or

ester linkages, offering improved metabolic stability and distinct hydrogen-bonding vectors.

This technical guide provides a rigorous spectroscopic analysis of this compound. Unlike

generic databases, this document synthesizes experimental precedents with first-principles

spectroscopic logic to define the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) signatures required for high-confidence structural validation.

Synthetic Origin & Impurity Profile
To interpret spectroscopic data accurately, one must understand the synthetic matrix. The

industry-standard route for 5-aryl-oxazoles is the Van Leusen Oxazole Synthesis.

Precursors: 2-Chloro-4-fluorobenzaldehyde + Tosylmethyl isocyanide (TosMIC).
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Key Impurities:

Residual TosMIC: Characteristic methyl singlets (~2.4 ppm) and aromatic doublets.

Formamide Intermediate: If cyclization is incomplete, a formamide proton doublet (~8.2

ppm) may appear.
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Caption: Standard isolation and validation workflow for 5-aryl-oxazole intermediates.

Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the halogen isotope patterns and the

fragility of the oxazole ring.

Quantitative MS Data
Parameter Value Notes

Molecular Formula

Exact Mass 197.00
Monoisotopic peak (

)

Observed [M+H]+ 198.0 / 200.0
Characteristic 3:1 ratio due to

Cl

Ionization Mode ESI+ / APCI+
Positive mode favored by

oxazole N

Fragmentation Logic
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The fragmentation follows a specific pathway characteristic of 1,3-oxazoles (Retro-1,3-dipolar

cycloaddition type cleavage).

Molecular Ion (m/z 197/199): Stable parent ion.

Loss of HCN (M - 27): Cleavage of the C2-N3 bond.

Loss of CO (M - 28): Cleavage of the O1-C5 bond.

Benzonitrile Cation (m/z ~154/156): Formation of the substituted benzonitrile species after

ring destruction.

Fragmentation Pathway Diagram
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Caption: Primary ESI+ fragmentation pathways for the oxazole scaffold.

Infrared Spectroscopy (IR)
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The IR spectrum provides rapid confirmation of the functional groups, particularly the distinction

between the C-F and C-Cl bonds.

Frequency (

)
Assignment Structural Origin

3120 - 3050
Aromatic and Heteroaromatic

C-H stretch (weak)

1610 - 1590
Oxazole ring stretch

(Characteristic)

1510, 1480
Aromatic ring skeletal

vibrations

1230 - 1210
Aryl-Fluorine stretch (Strong,

Broad)

1090 - 1080 Aryl-Chlorine stretch (Sharp)

1100 - 1050 Oxazole ether linkage stretch

Nuclear Magnetic Resonance (NMR)
This is the definitive identification method. The presence of Fluorine-19 (

, spin 1/2) creates distinctive splitting patterns (couplings) in both proton and carbon spectra.

H NMR Data (400 MHz, )
Note: Chemical shifts (

) are reported in ppm relative to TMS. Coupling constants (

) are in Hz.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H-2 (Oxazole) 7.95 Singlet (s) -

Most deshielded

due to flanking N

and O. Acidic

proton.

H-6' (Aryl) 7.78 dd
Ortho to oxazole,

Meta to F.

H-4 (Oxazole) 7.45 Singlet (s) -
Characteristic

oxazole C4-H.

H-3' (Aryl) 7.25 dd

Ortho to F, Meta

to Cl. Shielded

by F.

H-5' (Aryl) 7.10 td

Ortho to F. "td"

appearance due

to overlapping

couplings.

Expert Insight on Couplings:

(Ortho): The fluorine atom couples strongly to the adjacent protons (H-3' and H-5'), typically
showing values of 8–10 Hz.

(Meta): The coupling to H-6' is weaker (5–7 Hz), creating a distinct "doublet of doublets"
rather than a triplet.

C NMR Data (100 MHz, )
The carbon spectrum is complex due to C-F splitting. Every carbon on the benzene ring will

appear as a doublet.

C-2 (Oxazole): ~150.5 ppm (s).[1][2]

C-4' (Aryl, C-F): ~162.5 ppm (d,
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). Definitive C-F signature.

C-5 (Oxazole): ~149.0 ppm (s).

C-2' (Aryl, C-Cl): ~134.5 ppm (d,

).

C-4 (Oxazole): ~123.5 ppm (s).

Aryl CH carbons: 114.0 – 130.0 ppm (all appear as doublets due to

).

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: High-resolution acquisition without concentration effects.

Weigh 5–10 mg of the purified solid into a clean vial.

Add 0.6 mL of

(Chloroform-d, 99.8% D) containing 0.03% TMS.

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a cotton plug into the NMR tube if any turbidity remains.

Acquisition: Set relaxation delay (

) to

to allow full relaxation of the acidic H-2 oxazole proton for accurate integration.

Protocol B: LC-MS Purity Check
Objective: Confirm molecular ion and purity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/oxazole backbone).

MS Source: ESI Positive. Scan range 100–500 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 5-(2-
Chloro-4-fluorophenyl)-1,3-oxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6294384/docs#comprehensive-spectroscopic-
characterization-5-2-chloro-4-fluorophenyl-1-3-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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